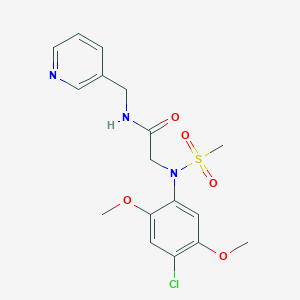![molecular formula C21H21FN6O B4464030 6-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-N-3-pyridinyl-3-pyridazinamine](/img/structure/B4464030.png)
6-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-N-3-pyridinyl-3-pyridazinamine
Overview
Description
6-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-N-3-pyridinyl-3-pyridazinamine, also known as FLAP inhibitor, is a chemical compound that has been studied extensively for its potential therapeutic applications.
Mechanism of Action
6-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-N-3-pyridinyl-3-pyridazinamine inhibitor acts by inhibiting the 6-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-N-3-pyridinyl-3-pyridazinamine protein, which is involved in the synthesis of leukotrienes. Leukotrienes are potent mediators of inflammation and are involved in various diseases such as asthma and COPD. By inhibiting 6-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-N-3-pyridinyl-3-pyridazinamine, 6-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-N-3-pyridinyl-3-pyridazinamine inhibitor reduces the production of leukotrienes and thus reduces inflammation.
Biochemical and Physiological Effects:
6-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-N-3-pyridinyl-3-pyridazinamine inhibitor has been shown to reduce inflammation in various animal models of disease such as asthma and COPD. It has also been shown to induce apoptosis in cancer cells. 6-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-N-3-pyridinyl-3-pyridazinamine inhibitor has been well-tolerated in animal studies, with no significant adverse effects reported.
Advantages and Limitations for Lab Experiments
6-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-N-3-pyridinyl-3-pyridazinamine inhibitor has several advantages for lab experiments, including its high potency and specificity for 6-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-N-3-pyridinyl-3-pyridazinamine. However, its limited solubility in water can make it difficult to administer in some experiments. Additionally, 6-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-N-3-pyridinyl-3-pyridazinamine inhibitor has a short half-life, which can make it difficult to maintain therapeutic levels in vivo.
Future Directions
For 6-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-N-3-pyridinyl-3-pyridazinamine inhibitor include investigating its potential therapeutic applications in other diseases such as inflammatory bowel disease and rheumatoid arthritis. Additionally, the development of more potent and selective 6-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-N-3-pyridinyl-3-pyridazinamine inhibitors could lead to improved therapeutic outcomes. Further studies are also needed to investigate the safety and efficacy of 6-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-N-3-pyridinyl-3-pyridazinamine inhibitor in humans.
Scientific Research Applications
6-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-N-3-pyridinyl-3-pyridazinamine inhibitor has been studied extensively for its potential therapeutic applications in various diseases such as asthma, chronic obstructive pulmonary disease (COPD), and inflammatory disorders. It acts by inhibiting the 5-lipoxygenase pathway, which is involved in the synthesis of leukotrienes, potent mediators of inflammation. 6-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-N-3-pyridinyl-3-pyridazinamine inhibitor has also been investigated for its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells.
properties
IUPAC Name |
2-(4-fluorophenyl)-1-[4-[6-(pyridin-3-ylamino)pyridazin-3-yl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN6O/c22-17-5-3-16(4-6-17)14-21(29)28-12-10-27(11-13-28)20-8-7-19(25-26-20)24-18-2-1-9-23-15-18/h1-9,15H,10-14H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DINFUAIKXBMFRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)NC3=CN=CC=C3)C(=O)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-bromo-N-(3-methylbutyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B4463947.png)
![6-(4-bromophenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4463950.png)

![3-{1-[(3,4-dimethoxyphenyl)sulfonyl]-2-pyrrolidinyl}-5-methylisoxazole](/img/structure/B4463970.png)
![N-[3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-N-methylmethanesulfonamide](/img/structure/B4463980.png)
![N-isopropyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B4463984.png)
![N-(2-ethyl-6-methylthieno[2,3-d]pyrimidin-4-yl)glycine](/img/structure/B4463992.png)
amino]methyl}-N-(1-methyl-4-piperidinyl)benzamide](/img/structure/B4463994.png)
![N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)cyclohexanecarboxamide](/img/structure/B4464001.png)
![4-{4-[(4-ethoxyphenyl)sulfonyl]-1-piperazinyl}-N-ethyl-6-methyl-2-pyrimidinamine](/img/structure/B4464019.png)
![2-methyl-3-[methyl(methylsulfonyl)amino]-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide](/img/structure/B4464021.png)
![4-methoxy-N-methyl-N-[4-(1-pyrrolidinylcarbonyl)benzyl]benzenesulfonamide](/img/structure/B4464025.png)

![N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4464038.png)